![molecular formula C16H12N2O B14266480 3-([2,2'-Bipyridin]-4-yl)phenol CAS No. 188771-59-7](/img/structure/B14266480.png)
3-([2,2'-Bipyridin]-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([2,2’-Bipyridin]-4-yl)phenol is an organic compound that features a phenol group attached to a bipyridine moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([2,2’-Bipyridin]-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2,2’-bipyridine with phenol under basic conditions, often using a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve the hydrolysis of diazonium salts. For example, an aromatic primary amine can be treated with nitrous acid to form a diazonium salt, which is then hydrolyzed to produce the phenol .
Análisis De Reacciones Químicas
Types of Reactions
3-([2,2’-Bipyridin]-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol
Aplicaciones Científicas De Investigación
3-([2,2’-Bipyridin]-4-yl)phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-([2,2’-Bipyridin]-4-yl)phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
2-([2,2’-Bipyridin]-6-yl)phenyl: Another bipyridine-phenol compound with similar coordination chemistry properties.
Hydroxybenzene: A simpler phenolic compound with basic antioxidant properties.
Uniqueness
3-([2,2’-Bipyridin]-4-yl)phenol is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This property makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Propiedades
Número CAS |
188771-59-7 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
3-(2-pyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)13-7-9-18-16(11-13)15-6-1-2-8-17-15/h1-11,19H |
Clave InChI |
TXMGMAKNZLINMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


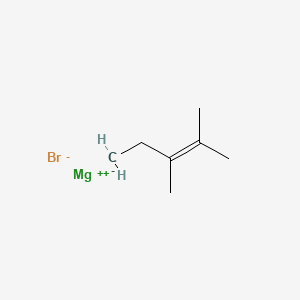
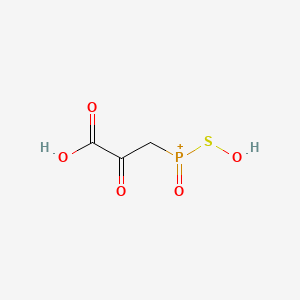
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
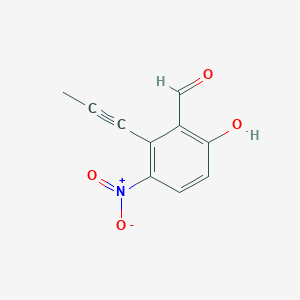
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

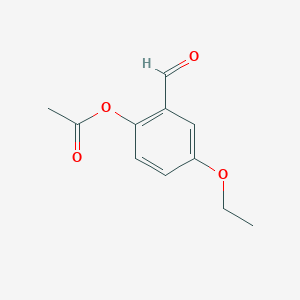
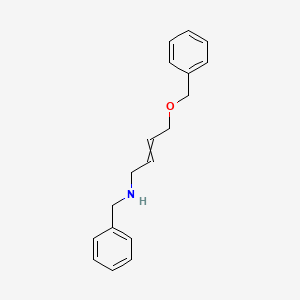

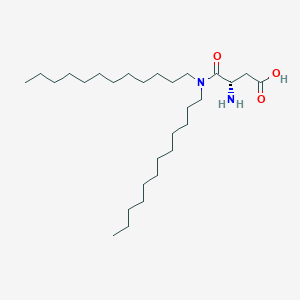
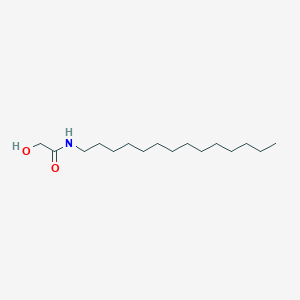
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
